molecular formula C15H12FN5O2 B2656819 N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235150-23-8

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2656819
CAS No.: 1235150-23-8
M. Wt: 313.292
InChI Key: DABVPGKOOYOYSS-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical research reagent featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its broad utility in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is esteemed for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in lead compounds (Tiemann et al., 2020) . This specific molecule integrates a pyrazine ring, a nitrogen-rich heterocycle that can contribute to molecular recognition and binding interactions with biological targets, and a 4-fluorophenethyl side chain, a moiety frequently employed to influence lipophilicity and membrane permeability. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for a wide spectrum of biological activities, including but not limited to serving as inhibitors for various enzymes and receptors in preclinical research (BMC Chemistry, 2020) . As such, this reagent presents significant value as a key intermediate or a structural motif for researchers working in areas such as synthetic methodology development, the construction of compound libraries for high-throughput screening, and structure-activity relationship (SAR) studies aimed at novel therapeutic agents. This product is intended for use in a controlled laboratory environment by qualified research professionals. It is For Research Use Only and is not classified as a drug, nor is it approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-11-3-1-10(2-4-11)5-6-19-14(22)15-20-13(21-23-15)12-9-17-7-8-18-12/h1-4,7-9H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABVPGKOOYOYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyrazin-2-yl group: This step may involve the use of pyrazine derivatives in a nucleophilic substitution reaction.

    Attachment of the 4-fluorophenethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-oxadiazole derivatives, including N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Study on Antitumor Activity : A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives and their evaluation against a panel of human tumor cell lines. The compound exhibited potent antitumor activity with IC50 values indicating strong selectivity against specific cancer types (e.g., renal cancer) .
  • Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through caspase activation, suggesting a mechanism that could be leveraged for therapeutic development .

Drug Discovery and Development

The unique structural features of this compound make it a valuable candidate in drug discovery. Its ability to modulate biological pathways has been explored in various contexts.

Applications in Drug Design

  • Bioisosterism : The oxadiazole ring serves as a bioisosteric replacement for amide or ester groups in drug design. This property enhances the pharmacological profiles of compounds by improving their bioavailability and reducing toxicity .
  • Hybrid Molecules : The compound can be integrated into hybrid molecules that combine different pharmacophores to enhance therapeutic efficacy. These hybrids have shown promise in treating various conditions beyond cancer, including inflammatory diseases and metabolic disorders .

Other Therapeutic Applications

Beyond oncology, this compound has potential applications in other therapeutic areas:

Anti-inflammatory and Neuroprotective Effects

Research indicates that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation . Additionally, some studies suggest neuroprotective effects that could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Compound Activity Cell Line/Model IC50 Value (µM)
This compoundAntitumorOVXF 8992.76
This compoundApoptosis inductionMCF-70.48
This compoundAnti-inflammatoryIn vitro modelsNot specified

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally similar oxadiazole- and pyrazine-derived carboxamides:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Source
Target Compound 4-fluorophenethyl, pyrazin-2-yl C₁₆H₁₄FN₅O₂ 339.32 Combines fluorinated phenethyl with pyrazine N/A
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide 3-fluoro-4-methylphenyl C₁₅H₁₂FN₅O₂ 329.29 Fluorine at meta position; methyl enhances steric bulk
N-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (from patent) Cyclopropylmethyl, trifluoromethyl benzamide C₂₄H₂₀F₆N₆O₃ 578.45 Bulky cyclopropyl and electron-withdrawing CF₃ groups
N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide Fluorobenzyl, triazole core C₂₂H₁₆F₂N₆O 418.40 Triazole instead of oxadiazole; dual fluorination
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide Benzodioxole, methylaminoethyl C₁₄H₁₇ClN₄O₄ 340.76 Benzodioxole enhances electron density

Biological Activity

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, encompassing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14FN3O2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2

This compound features a 1,2,4-oxadiazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase .

Inhibition of Carbonic Anhydrases

Another promising aspect of oxadiazole derivatives is their selective inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA II. These enzymes are implicated in tumorigenesis and metastasis. Compounds within this class have shown nanomolar inhibitory activity against these enzymes, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that this compound may enhance p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .
  • Enzyme Inhibition : The ability to inhibit carbonic anhydrases suggests that it could disrupt tumor-associated metabolic pathways .
  • Molecular Interactions : Molecular docking studies have revealed strong hydrophobic interactions between the oxadiazole derivatives and amino acid residues in target proteins, akin to established anticancer agents like Tamoxifen .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
Anticancer ActivityMCF-7 Cell Line0.65 µM
Carbonic Anhydrase InhibitionhCA IX89 pM
CytotoxicityHeLa Cell Line2.41 µM

Future Directions

The ongoing exploration of this compound indicates a need for further structural modifications to enhance its pharmacological profile. Research focusing on optimizing its anticancer efficacy while minimizing toxicity will be crucial for developing effective therapeutic agents.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can yield be optimized?

A multi-step synthesis approach is typically used, involving cyclocondensation of precursors like pyrazine-2-carbonitrile derivatives with fluorophenethylamine. Key steps include:

  • Formation of the oxadiazole ring via reaction with hydroxylamine derivatives under basic conditions (e.g., NaOH/EtOH) .
  • Purification via silica gel chromatography (e.g., 23% EtOAc in petroleum ether) to isolate the product .
  • Yield optimization through controlled reaction temperatures (e.g., 0°C for aminolysis steps) and stoichiometric adjustments of reagents like N-methylethanamine . Reported yields range from 31% to 95%, depending on reaction conditions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound during synthesis?

Critical techniques include:

  • 1H-NMR : To verify substituent integration ratios (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
  • TLC : For monitoring reaction progress (e.g., PE/EtOAc = 1:1, Rf = 0.5) .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

SAR strategies include:

  • Systematic substituent variation : Modifying the fluorophenethyl or pyrazine moieties to assess impact on target binding (e.g., replacing fluorine with other halogens) .
  • Computational docking : Using tools like AutoDock to predict interactions with enzymes or receptors (e.g., assessing oxadiazole’s role in hydrogen bonding) .
  • In vitro assays : Testing derivatives against disease models (e.g., kinase inhibition assays) to correlate structural changes with activity .

Q. What methodologies resolve discrepancies in biological activity data between compound batches?

Contradictions may arise from purity or conformational differences. Mitigation approaches:

  • HPLC purity analysis : Ensure ≥95% purity via reverse-phase methods .
  • Crystallographic validation : Compare crystal structures of different batches to rule out polymorphic variations .
  • Dose-response replication : Test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. How can computational modeling predict the binding affinity of this compound with potential targets?

Recommended methods:

  • Molecular dynamics simulations : Use GROMACS to assess stability of ligand-protein complexes over time .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, focusing on oxadiazole’s electrostatic contributions .
  • Pharmacophore mapping : Identify critical interaction points (e.g., fluorophenyl’s hydrophobic interactions) using Schrödinger Suite .

Q. What experimental designs address low solubility in biological assays?

Strategies include:

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG mixtures while ensuring <1% final concentration to avoid cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

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